REACTION_SMILES
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[CH3:11][CH:12]([NH2:13])[CH3:14].[Cl:15][c:16]1[cH:17][c:18]([C:22](=[O:23])[NH:24][CH:25]([CH3:26])[CH3:27])[n:19][cH:20][cH:21]1.[Cl:1][c:2]1[cH:3][cH:4][n:5][c:6]([C:7]([Cl:8])=[O:9])[cH:10]1.[NH2:28][c:29]1[cH:30][cH:31][c:32]([OH:33])[cH:34][cH:35]1>>[c:16]1([O:33][c:32]2[cH:31][cH:30][c:29]([NH2:28])[cH:35][cH:34]2)[cH:17][c:18]([C:22](=[O:23])[NH:24][CH:25]([CH3:26])[CH3:27])[n:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(=O)c1cc(Cl)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cc(Cl)ccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CC(C)NC(=O)c1cc(Oc2ccc(N)cc2)ccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |